

Why Downregulate ERG9 for Valencene Production?

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Valencene

CAS No.: 4630-07-3

Cat. No.: S546532

[Get Quote](#)

In the mevalonate (MVA) pathway of *Saccharomyces cerevisiae*, farnesyl diphosphate (FPP) is a central precursor. The enzyme squalene synthase, encoded by the *ERG9* gene, competes for this FPP, channeling it toward sterol (ergosterol) biosynthesis and away from the production of desired sesquiterpenes like **valencene** [1] [2].

Therefore, downregulating or knocking out *ERG9* is a key metabolic engineering strategy to reduce this competitive drain and increase the intracellular FPP pool available for **valencene** synthase (VS) to convert into **valencene** [2] [3].

Experimental Protocols for ERG9 Modulation

Here are detailed methodologies for the primary approaches to control *ERG9* expression.

Method 1: Promoter Replacement

This strategy involves replacing the native promoter of *ERG9* with a regulated or weaker promoter to fine-tune its expression.

- **Principle:** Use a promoter that is repressed under specific conditions or one that is inherently weaker than the native promoter to reduce squalene synthase levels.

- **Key Promoters Used:**
 - **Methionine-repressible (*MET3*) promoter:** Gene expression is suppressed when methionine is present in the medium [4].
 - **Ergosterol-responsive promoters (e.g., *P[ERG1]*, *P[ERG11]*):** These are native yeast promoters that are dynamically downregulated when intracellular ergosterol levels are sufficient, creating a feedback loop that naturally limits flux toward sterols when they are in excess [5].
- **Detailed Protocol (CRISPR/Cas9-mediated Promoter Replacement):**
 - **gRNA Design:** Design a guide RNA (gRNA) sequence that targets the genomic region immediately upstream of the *ERG9* start codon.
 - **Donor DNA Construction:** Synthesize a donor DNA cassette containing your chosen replacement promoter (e.g., *P[ERG1]*, *P[MET3]*). This cassette should be flanked by homology arms (approximately 40-60 bp) that are identical to the sequences just upstream and downstream of the *ERG9* native promoter.
 - **Transformation:** Co-transform the following into your **valencene**-producing *S. cerevisiae* strain:
 - A plasmid expressing Cas9 and the specific gRNA.
 - The linear donor DNA cassette.
 - **Selection and Verification:** Select transformations on appropriate antibiotic plates. Verify successful promoter replacement by colony PCR and sequencing of the modified genomic locus [5].

Method 2: Direct Gene Knockout or Knockdown

This approach aims to completely disrupt the *ERG9* gene or significantly reduce its expression.

- **Principle:** Use the CRISPR/Cas9 system to create double-strand breaks in the *ERG9* coding sequence, leading to gene disruption via non-homologous end joining (NHEJ).
- **Detailed Protocol (Using a Recyclable CRISPR/Cas9 System):**
 - **Recyclable Plasmid System:** Construct a gRNA expression plasmid (e.g., based on p426) that incorporates a Cre/loxP system. This allows for the excision and loss of the plasmid after editing, enabling the reuse of the selection marker for multiple genetic modifications [2].
 - **gRNA Design:** Design gRNAs that target essential exons of the *ERG9* gene.
 - **Strain Transformation:** Transform the recyclable gRNA plasmid along with a Cas9 expression plasmid into your host strain.
 - **Plasmid Recycling:** After confirming the *ERG9* knockout via sequencing, induce the expression of Cre recombinase (e.g., by growing in galactose medium) to excise the gRNA plasmid. This leaves the strain marker-free and ready for the next round of engineering [2].

- **Important Consideration:** As *ERG9* is essential for ergosterol biosynthesis and yeast growth, complete knockout may require the addition of ergosterol to the culture medium if the strain is cultured aerobically [2].

Quantitative Data on Valencene Yield Improvement

The following table summarizes the performance of different *ERG9* engineering strategies as reported in the literature.

| Engineering Strategy | Host Strain | Valencene Titer Achieved | Fold Improvement (vs. Control) | Citation |
|--|---|-----------------------------|--------------------------------|----------|
| CRISPR knockout of *ERG9* | <i>S. cerevisiae</i> BJ5464 | 539.3 mg/L (in bioreactor) | ~160-fold | [2] |
| Promoter replacement (using <i>P[ERG1]</i>) | <i>S. cerevisiae</i> (for amorpho-4,11-diene) | N/A (for valencene) | 5-fold (for the model terpene) | [5] |
| Promoter deletion & multi-copy integration | <i>Komagataella phaffii</i> | 173.6 mg/L (in shake flask) | 82-fold | [6] |

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding *ERG9* downregulation.

Problem: The engineered strain shows poor growth or viability.

- **Potential Cause:** Excessive downregulation of *ERG9* can severely deplete ergosterol, which is essential for membrane integrity and cell growth [5].
- **Solutions:**
 - **Fine-tune repression:** If using a repressible promoter like *P[MET3]*, titrate the concentration of the repressor (e.g., methionine) to find a balance between **valencene** yield and growth [4].
 - **Use dynamic promoters:** Switch to ergosterol-responsive promoters (e.g., *P[ERG1]*). These allow for basal *ERG9* expression when ergosterol is low, preventing severe growth defects while still redirecting flux when precursor pools are high [5].

- **Supplement with ergosterol:** For complete knockouts, supplement the fermentation medium with ergosterol (5-20 mg/L) and use Tween 80 as a solubilizer. Note that this requires cultivation under aerobic conditions [2].

Problem: **Valencene** yield is still low despite *ERG9* downregulation.

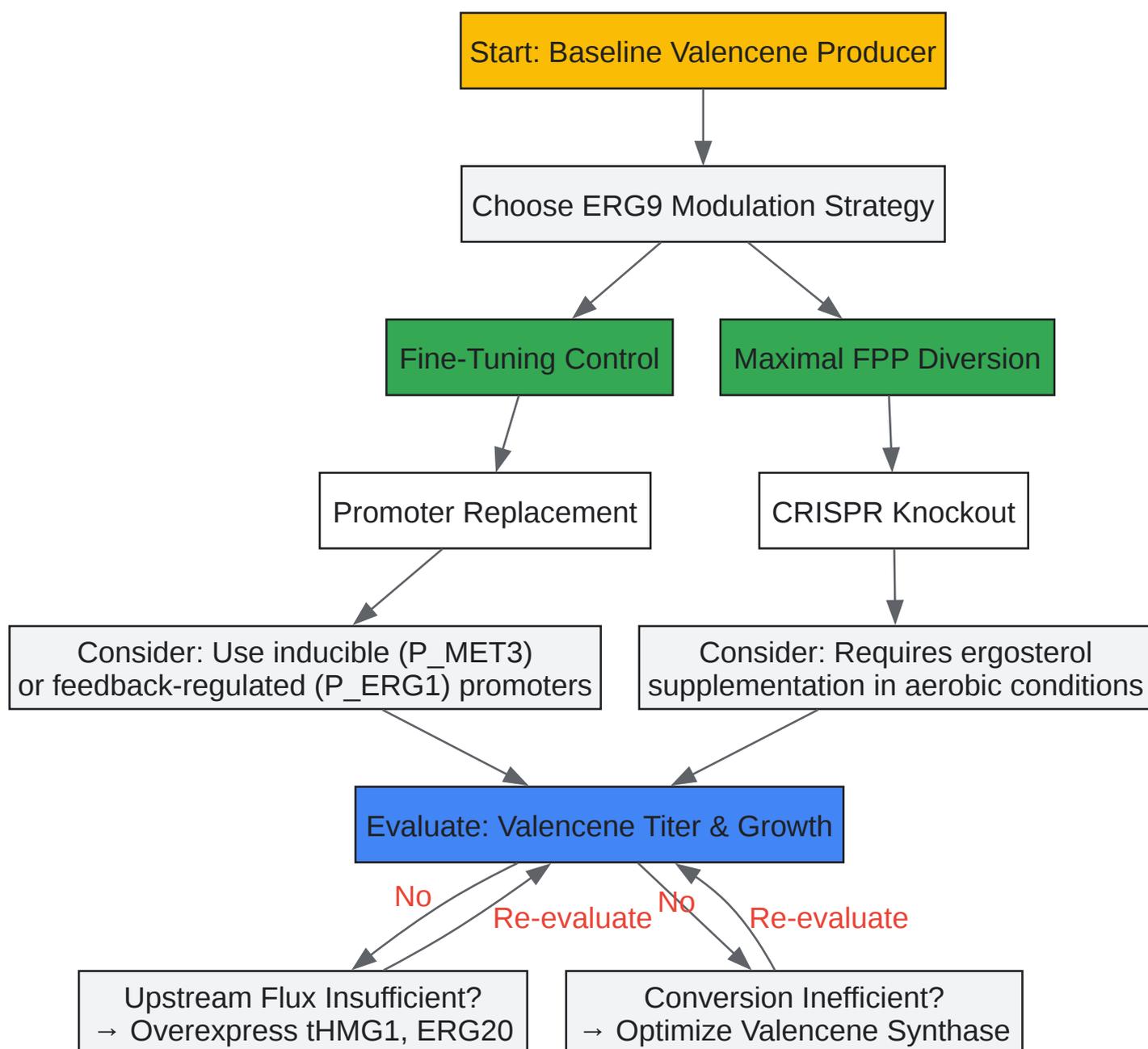
- **Potential Cause 1:** Insufficient supply of the precursor FPP. Downstream engineering is futile if upstream flux is limited.
 - **Solution:** Overexpress key enzymes in the upstream MVA pathway, such as a truncated HMG-CoA reductase (*tHMG1*), to enhance the carbon flux toward FPP [3] [6].
- **Potential Cause 2:** Inefficient conversion of FPP to **valencene**.
 - **Solution:** Optimize the expression of **valencene** synthase (VS). This can be done by testing different promoters, using multiple genomic copies of the VS gene, or creating a fusion protein between FPP synthase (*ERG20*) and VS to channel the precursor directly [3] [6].

Problem: Genetic instability or reversion of the engineered strain.

- **Potential Cause:** Selective pressure can favor mutations that restore *ERG9* function, especially if the downregulation imposes a significant growth burden.
 - **Solution:** Ensure the genetic modification is stable by integrating changes into the genome rather than relying on plasmids. Always sequence the modified locus in the production strain to confirm the stability of the edit before starting fermentation [2].

Experimental Workflow Diagram

The diagram below summarizes the key decision points in a metabolic engineering project aimed at improving **valencene** production by modulating *ERG9*.



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. ERG9 | SGD [yeastgenome.org]
2. High production of valencene in Saccharomyces ... [pmc.ncbi.nlm.nih.gov]
3. Metabolic engineering Saccharomyces cerevisiae for de novo...
[microbialcellfactories.biomedcentral.com]
4. Engineering acetyl-CoA supply and ERG9 repression to ... [pmc.ncbi.nlm.nih.gov]
5. Dynamic control of ERG9 expression for improved amorpha-4 ...
[microbialcellfactories.biomedcentral.com]
6. Development of a Komagataella phaffii cell factory for ... [microbialcellfactories.biomedcentral.com]

To cite this document: Smolecule. [Why Downregulate ERG9 for Valencene Production?]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b546532#downregulating-erg9-gene-valencene-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com